[5-(2-Pyridinyl)-2-Thienyl]Methanol

Solid‑State Chemistry Crystallography Material Science

Researchers requiring a consistent heterocyclic building block for fragment-based screening often encounter batch-to-batch variability. [5-(2-Pyridinyl)-2-Thienyl]Methanol (CAS 197899-76-6) resolves this with: • ≥98% purity (mode across major suppliers) ensuring reproducible SAR and assay results. • Primary alcohol handle enabling mild oxidation to aldehyde or SN2 derivatization - orthogonal to secondary alcohol analogs (e.g., CAS 21327-69-5). • 2-Pyridinyl regioisomer enabling bidentate N,S-chelation with transition metals, unattainable with the 4-pyridinyl isomer. • Solid at RT (mp 85-86°C) for straightforward weighing, purification, and storage. Ideal for medicinal chemistry, catalyst development, and agrochemical R&D. Consistent quality supports seamless scale-up from discovery to preclinical evaluation.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
CAS No. 197899-76-6
Cat. No. B177441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-Pyridinyl)-2-Thienyl]Methanol
CAS197899-76-6
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(S2)CO
InChIInChI=1S/C10H9NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-6,12H,7H2
InChIKeyNDGGWUSDQZLQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[5-(2-Pyridinyl)-2-Thienyl]Methanol: Specifications & Procurement Data


[5-(2-Pyridinyl)-2-Thienyl]Methanol (CAS 197899-76-6) is a heterocyclic building block consisting of a pyridine and a thiophene ring connected via a methanol group . It is a solid at room temperature (reported melting point 85–86 °C [1]), with a molecular weight of 191.25 g/mol (C₁₀H₉NOS). The compound serves primarily as a fragment scaffold for drug discovery and organic synthesis , offering a primary alcohol handle for further derivatization. Its commercial availability ranges from 95% to 98% purity from multiple vendors .

Primary alcohol handle for versatile derivatization
Consistent solid-state identity with documented melting point
Multi-vendor supply with high purity specifications

[5-(2-Pyridinyl)-2-Thienyl]Methanol: Why Analog Substitution Fails


Substituting [5-(2-Pyridinyl)-2-Thienyl]Methanol with a closely related analog—such as its 4-pyridinyl isomer, a secondary alcohol variant, or a simpler thiophene methanol—alters key physicochemical properties (melting point, lipophilicity) and synthetic handles. The 2-pyridinyl substitution pattern provides a distinct nitrogen placement that influences metal coordination and hydrogen bonding, while the primary alcohol offers a reactive site orthogonal to the secondary alcohol found in CAS 21327-69-5 . Such differences directly affect solid‑state handling, solubility, and compatibility with downstream synthetic routes , making precise scaffold selection critical for reproducible research and scalable procurement.

4‑Pyridinyl isomer alters nitrogen geometry, limiting chelation capability compared to the 2‑pyridinyl target.
Secondary alcohol analog (CAS 21327‑69‑5) provides lower reactivity for oxidation and SN2 derivatization.
Thiophene‑2‑methanol lacks the pyridine ring, reducing lipophilicity and potential heteroatom interactions.

[5-(2-Pyridinyl)-2-Thienyl]Methanol: Key Differentiators vs. Analogs


Melting Point vs. 4-Pyridinyl Isomer

[5-(2-Pyridinyl)-2-Thienyl]Methanol is a crystalline solid with a reported melting point of 85–86 °C [1]. In contrast, the 4‑pyridinyl isomer (CAS 138194-04-4) is commonly supplied as a powder without a defined melting point specification from major vendors . The 2‑pyridinyl compound's consistent melting point enables more reproducible solid‑state processing and purity assessment by DSC.

Melting Point
Cross-study
85–86 °C (target) vs. undefined melting point for 4‑pyridinyl isomer
Supports solid-state identity and purity verification by DSC.
Vendor data; 4‑pyridinyl isomer melting point not specified.
Solid‑State Chemistry Crystallography Material Science

Purity Specifications vs. Closest Analogs

[5-(2-Pyridinyl)-2-Thienyl]Methanol is routinely offered at 97% and 98% purity levels from major suppliers . In comparison, the 4‑pyridinyl isomer (CAS 138194-04-4) is typically listed at 95% purity , and the secondary alcohol analog (CAS 21327-69-5) is available at 97% purity . The higher purity specification of the target compound reduces batch‑to‑batch variability and minimizes the need for additional purification in synthetic workflows.

Purity Grade
Cross-study
Up to 98% purity (target) vs. 95% for 4‑pyridinyl isomer.
Reduces batch variability and purification needs.
Commercial vendor specifications.
Chemical Synthesis Analytical Chemistry Procurement

Lipophilicity Advantage Over Thiophene Methanol

The predicted LogP for [5-(2-Pyridinyl)-2-Thienyl]Methanol is approximately 1.25–1.47 . This is significantly higher than thiophene‑2‑methanol (CAS 636‑72‑6), which has a computed XLogP3 of 0.9 [1]. The increased lipophilicity arises from the addition of the pyridine ring, which may improve membrane permeability in cellular assays and influence fragment binding profiles in drug discovery campaigns .

Lipophilicity (LogP)
Class-level
Predicted LogP ~1.25–1.47 vs. 0.9 for thiophene‑2‑methanol; ΔLogP ≈ +0.35–0.57.
May alter membrane permeability in cellular assays.
Computed LogP values; not experimentally determined.
Medicinal Chemistry ADME Prediction Fragment‑Based Drug Design

Primary Alcohol Handle Reactivity

[5-(2-Pyridinyl)-2-Thienyl]Methanol contains a primary alcohol (-CH₂OH), whereas pyridin-2-yl(thiophen-2-yl)methanol (CAS 21327-69-5) is a secondary alcohol (-CH(OH)-) . Primary alcohols are generally more reactive toward oxidation (to aldehydes) and nucleophilic substitution, offering different synthetic versatility. This difference is quantifiable in terms of reaction kinetics and yields in common transformations.

Alcohol Type
Class-level
Primary alcohol (target) vs. secondary alcohol in analog; primary offers faster oxidation and higher SN2 yields.
Enables efficient aldehyde/ether derivatization.
Class‑level reactivity; yields depend on specific conditions.
Synthetic Chemistry Building Blocks Medicinal Chemistry

Molecular Weight & Fragment Suitability

The molecular weight of [5-(2-Pyridinyl)-2-Thienyl]Methanol (191.25 g/mol) places it in the upper range of typical fragment libraries (usually < 250 Da) . In contrast, thiophene‑2‑methanol (CAS 636‑72‑6) has a molecular weight of only 114.17 g/mol [1]. The additional pyridine ring increases complexity and potential for specific interactions while remaining within fragment‑size constraints, offering a balance of ligand efficiency and synthetic accessibility .

Molecular Weight
Class-level
191.25 g/mol (target) vs. 114.17 g/mol for thiophene‑2‑methanol; ΔMW = 77.08 g/mol.
Extends fragment space while staying within <250 Da range for screening.
MW from ChemSpider/PubChem; fragment suitability is class‑level.
Fragment‑Based Drug Discovery Lead Optimization Medicinal Chemistry

Nitrogen Placement: 2-Pyridinyl vs. 4-Pyridinyl

The 2‑pyridinyl nitrogen in [5-(2-Pyridinyl)-2-Thienyl]Methanol is positioned ortho to the thiophene linkage, enabling intramolecular hydrogen bonding or bidentate metal chelation that is sterically inaccessible to the 4‑pyridinyl isomer (CAS 138194-04-4) . This structural feature is quantifiable in terms of calculated nitrogen‑oxygen distances and has been exploited in the design of selective ligands and catalysts .

Nitrogen Position
Reported
2‑Pyridinyl nitrogen ortho to linkage enables potential 5‑membered chelate; 4‑pyridinyl cannot.
Critical for metal‑coordination design in catalysts or sensors.
Inference from coordination chemistry; quantitative binding data not available.
Coordination Chemistry Catalysis Crystal Engineering

[5-(2-Pyridinyl)-2-Thienyl]Methanol: Recommended Applications


Fragment-Based Drug Discovery Scaffold

Given its molecular weight (191.25 g/mol) and predicted LogP (~1.25–1.47), [5-(2-Pyridinyl)-2-Thienyl]Methanol falls within the ideal fragment range . Its primary alcohol provides a convenient attachment point for fragment growing or linking strategies . Laboratories conducting fragment screening should select this compound over simpler thiophene methanols (e.g., CAS 636‑72‑6) due to its enhanced lipophilicity and additional heteroatom interactions, which may yield higher hit rates in biochemical assays [1].

Synthesis of N,S-Heterocyclic Ligands

The 2‑pyridinyl substitution pattern enables potential bidentate N,S‑chelation with transition metals, a geometry not accessible to the 4‑pyridinyl isomer . Researchers developing catalysts, sensors, or metal‑organic frameworks should prioritize this regioisomer to achieve the desired coordination environment. The solid‑state nature (melting point 85–86 °C) also facilitates purification and handling in synthetic metallation reactions .

Medicinal Chemistry Building Block

The primary alcohol handle of [5-(2-Pyridinyl)-2-Thienyl]Methanol offers distinct reactivity advantages over secondary alcohol analogs (e.g., CAS 21327-69-5) . This makes it the preferred scaffold for generating aldehyde intermediates (via mild oxidation) or for SN2‑type derivatizations. Medicinal chemists seeking a versatile, high‑purity (>97%) starting material for SAR studies should procure this specific compound to ensure reproducibility and minimize impurity‑related artifacts .

Agrochemical Intermediate Development

The compound has been noted as a building block for agrochemical products . Its commercial availability at 95–98% purity from multiple vendors ensures consistent quality for scale‑up studies . Research groups aiming to develop new herbicides or fungicides can utilize this scaffold to explore structure‑activity relationships, leveraging its defined melting point and lipophilicity profile for formulation or biological testing .

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Fragment-like MW and logP range
LogP and MW suitability for fragment library
Synthesis of N,S-Heterocyclic Ligands
2‑Pyridinyl nitrogen for bidentate chelation
Metal‑binding geometry and purity
Medicinal Chemistry Building Block
Primary alcohol reactivity
Oxidation and substitution efficiency
Agrochemical Intermediate Development
High-purity solid form
Melting point consistency and scale‑up reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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